 1-(2-乙基-4-甲基-1,3-噻唑-5-基)乙基胺 CAS No. 1248732-16-2"
>
1-(2-乙基-4-甲基-1,3-噻唑-5-基)乙基胺 CAS No. 1248732-16-2"
>
1-(2-乙基-4-甲基-1,3-噻唑-5-基)乙基胺
描述
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine: is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl and methyl group attached to the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules .
科学研究应用
抗氧化应用
噻唑衍生物因其作为抗氧化剂的潜力而备受关注。抗氧化剂在对抗生物系统中的氧化应激方面至关重要,氧化应激会导致各种慢性疾病。噻唑的结构使其能够清除自由基,从而防止细胞损伤。 研究表明,对噻唑环的修饰可以增强其抗氧化性能,使其成为开发新型抗氧化剂疗法的宝贵目标 .
镇痛和抗炎应用
噻唑衍生物的镇痛(止痛)和抗炎特性使其成为开发新型疼痛管理药物的候选者。 这些化合物可以干扰导致疼痛和炎症的生化途径,提供传统非甾体抗炎药 (NSAIDs) 的潜在替代方案,并且可能具有更少的副作用 .
抗菌和抗真菌应用
噻唑化合物已显示出作为抗菌和抗真菌剂的巨大潜力。它们抑制细菌和真菌生长的能力使其在治疗感染方面非常有用。研究人员合成了各种噻唑衍生物,这些衍生物对诸如金黄色葡萄球菌和 E. 大肠杆菌等病原体表现出强烈的活性,这些病原体因其对许多传统抗生素的耐药性而闻名 .
抗病毒应用
噻唑衍生物已被探索用于其抗病毒活性,包括对抗 HIV。噻唑的结构灵活性允许创建可以干扰病毒复制过程的化合物。 这种应用在持续寻找针对新出现的病毒疾病的有效治疗方法方面尤为重要 .
神经保护应用
阿尔茨海默病和帕金森病等神经退行性疾病对医疗保健系统构成重大挑战。噻唑衍生物因其神经保护作用而受到研究,这可能导致这些衰弱疾病治疗方面的进展。 通过保护神经元免受损伤,这些化合物可以减缓神经退行性疾病的进展 .
抗肿瘤和细胞毒性应用
噻唑衍生物的抗肿瘤和细胞毒性活性在癌症研究领域引起了极大的兴趣。这些化合物可以作用于肿瘤发展的各个阶段,并且已显示出对癌细胞具有细胞毒性作用。 基于噻唑的药物的开发可以为癌症治疗提供新的途径,可能具有靶向作用和减少副作用 .
作用机制
Thiazoles
are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been found in many biologically active compounds . Thiazoles are known to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Indoles
, on the other hand, are also a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化分析
Biochemical Properties
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, they can inhibit or activate specific enzymes, influencing metabolic pathways and cellular functions . The nature of these interactions often involves binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
Cellular Effects
The effects of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . They also affect cell proliferation and differentiation by modulating signaling pathways such as the MAPK and PI3K/Akt pathways . These effects highlight the potential of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine involves several key interactions at the molecular level. This compound can bind to DNA and proteins, leading to changes in their structure and function. For instance, it can inhibit topoisomerase II, resulting in DNA damage and cell cycle arrest . Additionally, it can modulate the activity of enzymes involved in metabolic pathways, either by direct binding or by altering their expression levels . These molecular interactions are crucial for understanding the therapeutic potential of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine can result in sustained changes in gene expression and cellular metabolism, which are critical for its therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine.
Metabolic Pathways
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiazole derivatives can influence the glycolytic pathway by modulating the activity of key enzymes such as hexokinase and pyruvate kinase . These interactions can lead to changes in energy production and cellular metabolism, highlighting the metabolic significance of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine.
Transport and Distribution
The transport and distribution of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation . For instance, thiazole derivatives can be taken up by cells through active transport mechanisms, leading to their accumulation in specific cellular compartments . Understanding the transport and distribution of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives can localize to the nucleus, where they interact with DNA and nuclear proteins . These interactions are important for understanding the cellular mechanisms of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine typically involves the formation of the thiazole ring followed by the introduction of the ethyl and methyl groups. One common method involves the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product .
化学反应分析
Types of Reactions: 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
- **
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydrothiazole derivatives.
属性
IUPAC Name |
1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-5-8-11-7(3)9(12-8)6(2)10-4/h6,10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKICDINHVGKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C(C)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


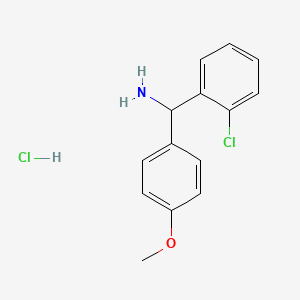
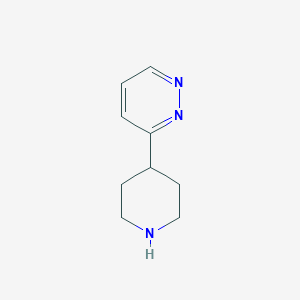
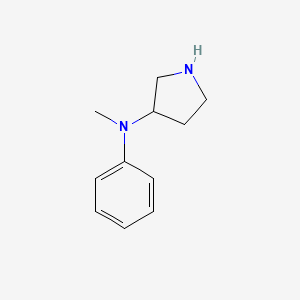
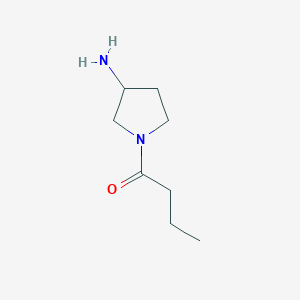
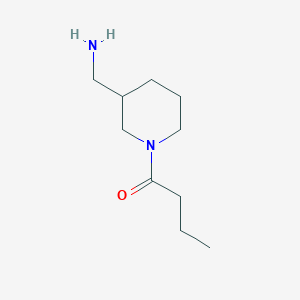

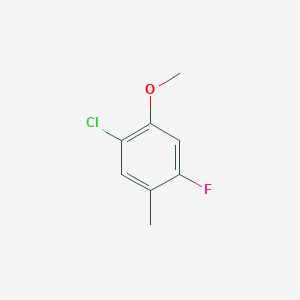
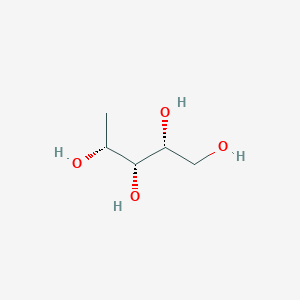

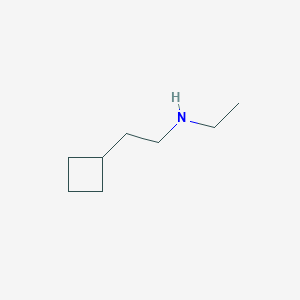
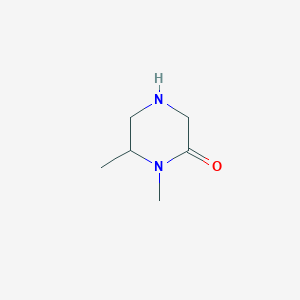

![Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465178.png)

